REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:10][C:11]1[CH:12]=[C:13]([CH:21]=[CH:22][CH:23]=1)[O:14][CH2:15][C:16](OCC)=[O:17])(=O)C>O1CCCC1>[OH:17][CH2:16][CH2:15][O:14][C:13]1[CH:12]=[C:11]([OH:10])[CH:23]=[CH:22][CH:21]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
455 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
ethyl [3-(acetyloxy)phenoxy]acetate
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C(OCC(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by 10% hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, 10% hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |